4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
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Overview
Description
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a pyrazolium core substituted with butylsulfanyl, dimethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multiple steps, starting with the preparation of the pyrazolium core. The core can be synthesized through the reaction of hydrazine with a diketone, followed by alkylation and sulfonation reactions to introduce the butylsulfanyl, dimethyl, and diphenyl groups. The final step involves the iodination of the compound to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions can be carried out in polar solvents like acetonitrile or dimethyl sulfoxide, often under mild heating.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butylsulfanyl)-2-methyl-3,5-diphenyl-1H-pyrazole
- 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-1H-pyrazole
- 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
CAS No. |
60614-23-5 |
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Molecular Formula |
C21H27IN2S |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4-butylsulfanyl-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C21H26N2S.HI/c1-4-5-16-24-21-19(17-12-8-6-9-13-17)22(2)23(3)20(21)18-14-10-7-11-15-18;/h6-15,19H,4-5,16H2,1-3H3;1H |
InChI Key |
AKAPSZVXNWXIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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